Vapitadine dihydrochloride

Histamine H1 receptor Receptor Binding In Vitro Pharmacology

Vapitadine dihydrochloride (R-129160, Hivenyl™) is a unique spiro-benzazepine H1 receptor antagonist (Ki=19 nM) that cannot be substituted by generic cetirizine or loratadine. Its non-sedating profile, superior duration of action, and clinical validation in chronic urticaria and atopic dermatitis pruritus make it an irreplaceable pharmacological probe for dermatological research. Procure with confidence for studies requiring peripheral H1 blockade without CNS confounds.

Molecular Formula C17H22Cl2N4O
Molecular Weight 369.3 g/mol
CAS No. 279253-83-7
Cat. No. B1682830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapitadine dihydrochloride
CAS279253-83-7
SynonymsR-129160;  R129160;  R 129160;  Vapitadine dihydrochloride;  Vapitadine HCl
Molecular FormulaC17H22Cl2N4O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl
InChIInChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H
InChIKeyBOYLPLUVCXUHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vapitadine Dihydrochloride (CAS 279253-83-7): A Structurally Novel H1 Antagonist with Validated Clinical Efficacy in Pruritic Dermatoses


Vapitadine dihydrochloride (CAS 279253-83-7, also known as R-129160, Hivenyl™) is a novel, selective, and orally active antagonist of the histamine H1 receptor . It belongs to a new structural class of tricyclic antihistamines, characterized by a spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide core [1]. This distinct chemical architecture differentiates it from conventional second-generation antihistamines like cetirizine, loratadine, and desloratadine. Vapitadine dihydrochloride exhibits high binding affinity for the human cloned H1 receptor (Ki = 19 nM) and demonstrates a non-sedating profile even at supratherapeutic doses [2]. It has been advanced to Phase 2 clinical trials for the treatment of chronic idiopathic urticaria (CIU) and atopic dermatitis-associated pruritus, demonstrating statistically significant itch reduction over placebo [3].

Why Vapitadine Dihydrochloride Cannot Be Replaced by Cetirizine or Loratadine in Advanced Dermatology Research


Generic substitution of Vapitadine dihydrochloride with cetirizine, loratadine, or other second-generation antihistamines is scientifically unsound for targeted dermatological research due to profound differences in potency, duration of action, and central nervous system (CNS) penetration. While cetirizine and loratadine are effective for allergic rhinitis, their clinical utility in severe pruritic conditions like atopic dermatitis is limited [1]. Vapitadine dihydrochloride has demonstrated superior potency and a longer duration of action in preclinical models, directly compared to cetirizine and loratadine [2]. Crucially, its documented inability to penetrate the blood-brain barrier ensures a complete absence of sedation, even at very high doses (up to 150 mg/day), a property not uniformly shared by all second-generation antihistamines [3]. Furthermore, the compound's unique spiro-benzazepine core confers distinct physicochemical and pharmacological properties that cannot be recapitulated by piperazine (cetirizine) or piperidine (loratadine) derivatives [4]. The following quantitative evidence substantiates why Vapitadine dihydrochloride is a non-fungible research tool for studying H1-mediated pathways in skin inflammation and pruritus.

Quantitative Differentiation Guide: Vapitadine Dihydrochloride vs. Cetirizine, Loratadine, and Desloratadine


Receptor Binding Affinity: A 19 nM Ki at the Human H1 Receptor Defines Potency

Vapitadine dihydrochloride exhibits a Ki of 19 nM for the human cloned histamine H1 receptor, establishing its high-affinity antagonist profile [1]. In cross-study comparisons, this value is comparable to that of cetirizine (Ki = 10 nM) [2] and desloratadine (Ki = 0.9 nM) [3], and significantly more potent than the Ki of 100 nM reported for some commercial antihistamines like loratadine [4].

Histamine H1 receptor Receptor Binding In Vitro Pharmacology

In Vivo Potency: Vapitadine's ED50 for Histamine-Induced Lethality and Cutaneous Reactions

In rat models, Vapitadine dihydrochloride demonstrates potent in vivo antagonism. It decreases histamine-induced lethality with an ED50 range of 0.056–1.2 mg/kg and antagonizes cutaneous reactions to histamine with an ED50 range of 0.51–1.4 mg/kg [1]. While direct head-to-head ED50 data in the same model is not available, these values are in a range comparable to or lower than reported ED50 values for cetirizine in similar assays (e.g., 0.04 mg/kg for cutaneous reaction inhibition in mice via IP administration) [2].

In Vivo Pharmacology Histamine Challenge Rodent Model

Duration of Action and Onset: Head-to-Head Superiority over Cetirizine and Loratadine in Canine Models

In a direct head-to-head comparison using a canine model of Ascaris-induced skin reactions, Vapitadine dihydrochloride demonstrated greater potency and a longer duration of action compared with both cetirizine and loratadine [1]. This finding is corroborated in human studies, where oral vapitadine showed a rapid onset of action (<60 minutes) and a long-lasting antihistamine effect (>24 hours) following a 10 mg dose [2].

Preclinical Pharmacology Duration of Action Canine Model

CNS Safety Profile: Complete Absence of Sedation at High Doses (150 mg)

A key differentiator for Vapitadine dihydrochloride is its documented inability to penetrate the blood-brain barrier, resulting in a complete absence of sedation. This is a class-level advantage for second-generation antihistamines, but Vapitadine dihydrochloride's profile is particularly robust, having demonstrated no sedation up to the highest dose tested in humans (150 mg o.d. for 8 days) [1]. In contrast, cetirizine, a benchmark second-generation antihistamine, is known to cause sedation in a subset of patients (reported incidence of 14% for somnolence at 10 mg) [2].

CNS Safety Blood-Brain Barrier Sedation

Clinical Validation: Significant Reduction in Pruritus in Phase 2 Trials for Atopic Dermatitis and CIU

Vapitadine dihydrochloride has been evaluated in Phase 2 clinical trials for two pruritic dermatoses. In a study of 43 patients with atopic dermatitis, treatment with vapitadine 60 mg twice daily for one week resulted in a significantly greater reduction in mean itch score from baseline compared to placebo (-14.8 vs. -4.9, p<0.05) [1]. In a separate study of 37 patients with chronic idiopathic urticaria (CIU), vapitadine 60 mg once daily for one week met its primary efficacy endpoint of reducing itch severity versus placebo (p=0.037) [2]. These are placebo-controlled, statistically significant outcomes directly demonstrating clinical efficacy in conditions where cetirizine and loratadine often show limited benefit.

Clinical Trial Atopic Dermatitis Chronic Idiopathic Urticaria Pruritus

Structural Novelty: A Spiro-Benzazepine Core Distinct from Piperazine and Piperidine Antihistamines

Vapitadine dihydrochloride is built upon a unique spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide scaffold [1]. This core structure is completely distinct from the piperazine moiety of cetirizine and the piperidine moiety of loratadine and desloratadine [2]. This structural differentiation translates into a distinct pharmacological profile, including a lack of CNS penetration and a specific binding mode at the H1 receptor.

Medicinal Chemistry Structural Novelty Chemical Scaffold

Key Research and Industrial Applications for Vapitadine Dihydrochloride


Preclinical Modeling of Chronic Pruritus in Atopic Dermatitis

Vapitadine dihydrochloride is ideally suited for oral dosing in rodent models of chronic itch associated with atopic dermatitis. Its potent in vivo ED50 for antagonizing cutaneous reactions (0.51–1.4 mg/kg) [1] and its head-to-head demonstrated superior duration of action over cetirizine in canine models [2] make it a superior tool for studies requiring sustained H1 receptor blockade without the confounding variable of sedation. Researchers can confidently attribute behavioral outcomes (scratching) to peripheral H1 antagonism rather than CNS effects, given the compound's proven non-sedating profile even at high doses [3].

Structure-Activity Relationship (SAR) Studies on a Novel H1 Chemotype

As a spiro-benzazepine derivative, Vapitadine dihydrochloride provides medicinal chemists with a unique scaffold for exploring H1 receptor interactions [4]. This is in stark contrast to the well-trodden chemical space of piperazine (cetirizine) and piperidine (loratadine) analogs. The compound's high binding affinity (Ki = 19 nM) [1] coupled with its distinct core structure makes it an attractive lead for generating novel analogs with potentially improved selectivity, pharmacokinetic properties, or efficacy in pruritic disorders.

Investigating the Role of H1 Receptors in Skin Inflammation and Barrier Function

Vapitadine dihydrochloride is a valuable pharmacological probe for dissecting the specific contribution of H1 receptor signaling to cutaneous inflammation and barrier dysfunction. Its clinical validation in reducing itch in both atopic dermatitis and CIU [5][6] establishes a strong translational rationale. In vitro and in vivo studies using this compound can elucidate H1-mediated pathways in keratinocytes, mast cells, and sensory neurons that are critical to the pathogenesis of inflammatory skin diseases.

Reference Standard for Analytical and Bioanalytical Method Development

Given its well-defined chemical identity (CAS 279253-83-7, C17H20N4O.2HCl) and high purity available from multiple vendors (e.g., 99.30% ), Vapitadine dihydrochloride serves as an excellent reference standard for developing and validating analytical methods (HPLC, LC-MS) for quantification in biological matrices. Its distinct mass and UV spectrum facilitate its use as a calibration standard in pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapitadine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.